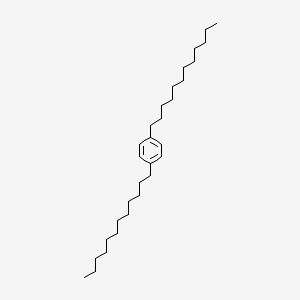

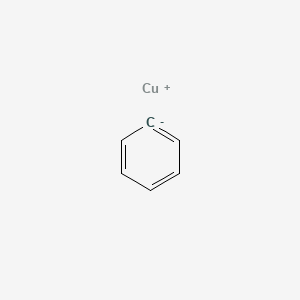

1,4-Didodecylbenzene

説明

1,4-Didodecylbenzene is a chemical compound with the linear formula CH3(CH2)11C6H4(CH2)11CH3 . It has a molecular weight of 414.75 .

Molecular Structure Analysis

The molecular structure of 1,4-Didodecylbenzene is represented by the SMILES stringCCCCCCCCCCCCc1ccc (CCCCCCCCCCCC)cc1 . This indicates that it has a benzene ring (c1ccc (cc1)) with two dodecyl groups (CCCCCCCCCCCC) attached at the 1 and 4 positions. Physical And Chemical Properties Analysis

1,4-Didodecylbenzene is a solid with a melting point of 40-44 °C (lit.) .科学的研究の応用

Luminescent Materials

1,4-Didodecylbenzene derivatives have been studied for their potential in creating luminescent materials. For instance, the synthesis of bent acenedithiophenes from 1,4-dithienyl-2,5-divinylbenzenes showcases their application in developing novel luminescent compounds with significant absorption and emission spectra characteristics (Pietrangelo et al., 2007).

Fluorescent Micelles for Explosive Detection

Hyperbranched conjugated polymers with 1,4-didodecyl-2,5-diethynylbenzene units have been utilized to create fluorescent micelles capable of detecting nitroaromatic explosives in water. This innovative application demonstrates the material's sensitivity and specificity in environmental monitoring and security (Huang et al., 2017).

Organic Electronics

The role of 1,4-Didodecylbenzene derivatives extends to organic electronics, particularly in the synthesis of polymeric semiconductors for thin-film transistors. Such developments indicate the potential for improving organic thin-film transistor (OTFT) performance, opening pathways for flexible and printable electronic devices (Pan et al., 2006).

Polymerization Studies

Investigations into the polymerization of 1,4-Didodecylbenzene derivatives have led to insights into creating high molecular weight poly(phenylene ethynylene)s (PPEs), which are crucial for various applications, including materials science and engineering (Bly et al., 2005).

Ion Conducting Materials

The synthesis of dialkyl(1,4-phenylene)diimidazolium salts from 1,4-Didodecylbenzene showcases its utility in creating new ion-conducting materials. These compounds exhibit unique mesomorphic and ionic conducting properties, useful in electrochemical applications and material science (Noujeim et al., 2012).

Safety and Hazards

特性

IUPAC Name |

1,4-didodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDNERKMSGPLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575436 | |

| Record name | 1,4-Didodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Didodecylbenzene | |

CAS RN |

5149-65-5 | |

| Record name | 1,4-Didodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1628342.png)